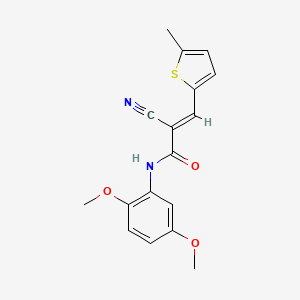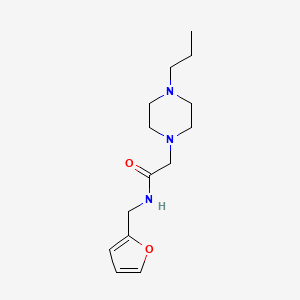
2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methyl-2-thienyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methyl-2-thienyl)acrylamide, also known as DMAT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMAT is a potent inhibitor of protein kinases and has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methyl-2-thienyl)acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of protein kinases, which play a critical role in a variety of cellular processes such as cell growth, differentiation, and apoptosis. 2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methyl-2-thienyl)acrylamide has been used to study the role of protein kinases in cancer and other diseases, as well as in the development of new therapeutic agents.
Wirkmechanismus
2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methyl-2-thienyl)acrylamide inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrate, which is necessary for the activation of downstream signaling pathways. 2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methyl-2-thienyl)acrylamide has been shown to be selective for certain protein kinases, such as the mitogen-activated protein kinase (MAPK) family, and has been used to study the role of these kinases in various cellular processes.
Biochemical and Physiological Effects:
2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methyl-2-thienyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has been used to study the role of protein kinases in these processes. 2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methyl-2-thienyl)acrylamide has also been shown to have anti-inflammatory effects, and has been used to study the role of protein kinases in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methyl-2-thienyl)acrylamide has several advantages for use in lab experiments. It is a potent inhibitor of protein kinases, which allows for the study of the role of these kinases in various cellular processes. 2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methyl-2-thienyl)acrylamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methyl-2-thienyl)acrylamide has some limitations. It is not selective for all protein kinases, which can limit its use in certain experiments. 2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methyl-2-thienyl)acrylamide can also have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methyl-2-thienyl)acrylamide. One area of interest is the development of new therapeutic agents based on 2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methyl-2-thienyl)acrylamide. 2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methyl-2-thienyl)acrylamide has been shown to have anti-cancer and anti-inflammatory effects, and there is potential for the development of new drugs based on these properties. Another area of interest is the development of new inhibitors of protein kinases based on the structure of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methyl-2-thienyl)acrylamide. Finally, there is potential for the use of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methyl-2-thienyl)acrylamide in combination with other drugs to enhance their efficacy.
Synthesemethoden
2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methyl-2-thienyl)acrylamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2,5-dimethoxybenzaldehyde with 5-methyl-2-thiophenecarboxylic acid to form an intermediate product. This intermediate is then reacted with cyanamide to form 2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methyl-2-thienyl)acrylamide. The final product can be purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-4-6-14(23-11)8-12(10-18)17(20)19-15-9-13(21-2)5-7-16(15)22-3/h4-9H,1-3H3,(H,19,20)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGZTHAUHQRYBG-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5456928.png)
![1-phenyltetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5456936.png)
![4-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5456941.png)


![4-(4-{[2-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5456965.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5456971.png)
![1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5456973.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-[3-(4-fluorophenyl)-5-isoxazolyl]azepane](/img/structure/B5456985.png)
![3-(3-chlorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5456994.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-morpholin-4-yl-2-oxoacetamide](/img/structure/B5456999.png)
![ethyl cyano{1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazol-2-ylidene}acetate](/img/structure/B5457005.png)
![ethyl 3-[(2E)-3-phenylprop-2-en-1-yl]piperidine-3-carboxylate](/img/structure/B5457017.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5457025.png)